Sodium butyrate

Overview

Description

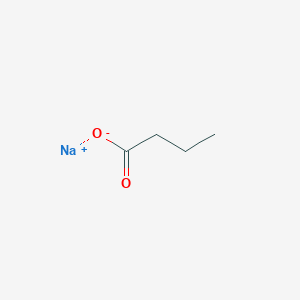

It has the chemical formula Na(C₃H₇COO) and a molar mass of 110.088 g/mol . This compound is notable for its strong, unpleasant odor and is commonly found as a white, water-soluble crystalline solid . Sodium butyrate has various effects on cultured mammalian cells, including inhibition of proliferation, induction of differentiation, and modulation of gene expression .

Mechanism of Action

Target of Action

Sodium butyrate, the sodium salt of butyric acid, primarily targets histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone tails . This compound also interacts with G-protein coupled receptors (GPCRs), which are involved in various cellular processes .

Mode of Action

This compound inhibits the activity of HDACs, leading to an increase in histone acetylation . This modification alters the structure of chromatin, the material that makes up chromosomes, thereby influencing gene expression . Additionally, this compound’s interaction with GPCRs can trigger various intracellular signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of the PI3K/Akt pathway, which plays a key role in cell survival and growth . It also influences the production of various metabolites, including phosphatidylcholine, L-glutamic acid, UDP-N-acetylmuraminate, and biotinyl-5’-AMP . Furthermore, this compound can modulate immune-inflammatory responses and kidney injury through the "gut–kidney axis" .

Pharmacokinetics

The pharmacokinetics of this compound appear to be nonlinear, as indicated by plasma concentration-time profiles following intravenous administration . The compound is well described by a one-compartment model with saturable elimination . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound has various effects on cells, including the inhibition of proliferation, induction of differentiation, and induction or repression of gene expression . It can ameliorate obesity, diabetes, and kidney diseases , and it has been shown to normalize liver fatty acid metabolism and serum lipid profile . This compound also exerts inhibitory effects on tumor cell proliferation and promotes tumor cell apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . Therefore, diet can significantly impact the levels of this compound in the body. Moreover, this compound’s action can be affected by the presence of moisture, as it emits a faint odor of its foul-smelling conjugate acid when it comes into contact with even a trace of moisture .

Biochemical Analysis

Biochemical Properties

Sodium butyrate interacts with various enzymes and proteins. Specifically, it inhibits class I histone deacetylase (HDAC) activity, specifically HDAC1, HDAC2, HDAC3 . This interaction with HDACs leads to histone hyperacetylation, a key process in the regulation of gene expression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation, inducing cell differentiation, and modulating gene expression . It also plays a role in histone acetylation, leading to alterations in several oncologic signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound inhibits HDAC activity, which is estimated to affect the expression of only 2% of mammalian genes . This inhibition of HDAC activity results in histone hyperacetylation, a key process in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, it has been shown to reduce infarct volume and ameliorate sensory motor impairment in middle-aged female rats when measured at 2 and 5 days post middle cerebral artery occlusion (MCAo) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on the effects of this compound in animal models of mania and depression, this compound reversed the depressive-like and manic-like behaviors evaluated in the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . It also plays a role in the regulation of glucose homeostasis and lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study has shown that oral intake of butyrate modulates the expression of genes encoding short-chain fatty acid (SCFA) transporters .

Subcellular Localization

It is known that this compound can influence the activity of enzymes and proteins within the cell, such as HDACs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium butyrate can be synthesized by reacting butyric acid with sodium hydroxide (NaOH) in an aqueous solution . The reaction is typically carried out by dropwise addition of butyric acid to the NaOH solution, followed by evaporation of water and drying to obtain the final product . The reaction conditions involve maintaining the temperature around 50°C during the addition and then incubating at 70°C for a couple of hours .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves dissolving n-butyric acid in water, heating to 50°C, and adding sodium carbonate or sodium hydroxide . The reaction is maintained at 80°C for 1-1.5 hours, followed by the addition of sodium bicarbonate to stabilize the pH . The final product is obtained by distillation under reduced pressure and drying .

Chemical Reactions Analysis

Types of Reactions: Sodium butyrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce butanal and other related compounds.

Reduction: It can be reduced to butanal using 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF).

Substitution: this compound can react with alcohols to form esters through the Mitsunobu reaction using ionic liquid-based chloroiminium reagents.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.

Reduction: 9-BBN in THF is used for reduction reactions.

Substitution: Ionic liquid-based chloroiminium reagents are used for esterification reactions.

Major Products:

Scientific Research Applications

Sodium butyrate has a wide range of applications in scientific research:

Chemistry: It is used as an acylating reagent for phenols and other compounds.

Medicine: It is used in the treatment of various conditions, including spinal muscular atrophy and cancer This compound enhances the cytotoxic effects of chemotherapeutic agents like etoposide in cancer treatment.

Industry: this compound is used as a feed additive to improve gut health in animals.

Comparison with Similar Compounds

Sodium butyrate is often compared with other short-chain fatty acids (SCFAs) like acetate and propionate. While all SCFAs have beneficial effects on gut health, this compound is unique in its potent HDAC inhibitory activity . Similar compounds include:

Butyric Acid: The parent compound of this compound, also known for its role in gut health.

Calcium Butyrate: Another salt form of butyric acid with similar biological effects.

Propionate: Another SCFA with beneficial effects on gut health but less potent HDAC inhibition.

This compound stands out due to its strong HDAC inhibitory activity and its wide range of applications in scientific research and medicine.

Properties

CAS No. |

156-54-7 |

|---|---|

Molecular Formula |

C4H8NaO2 |

Molecular Weight |

111.09 g/mol |

IUPAC Name |

sodium;butanoate |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |

InChI Key |

SWEYNHYBJHPVJL-UHFFFAOYSA-N |

SMILES |

CCCC(=O)[O-].[Na+] |

Isomeric SMILES |

CCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCC(=O)O.[Na] |

Appearance |

Assay:≥95% (NMR)A crystalline solid |

melting_point |

251.0 °C |

Key on ui other cas no. |

156-54-7 |

physical_description |

White powder; [MSDSonline] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Acid, Butanoic Acid, Butyric Butanoic Acid Butyrate, Magnesium Butyrate, Sodium Butyric Acid Butyric Acid Magnesium Salt Butyric Acid, Sodium Salt Dibutyrate, Magnesium Magnesium Butyrate Magnesium Dibutyrate Sodium Butyrate |

vapor_pressure |

0.00000015 [mmHg] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.